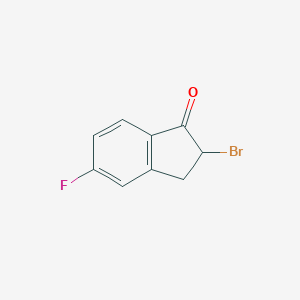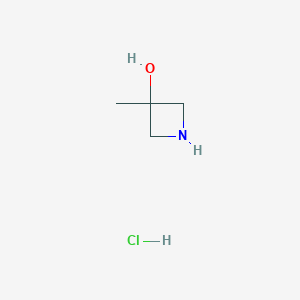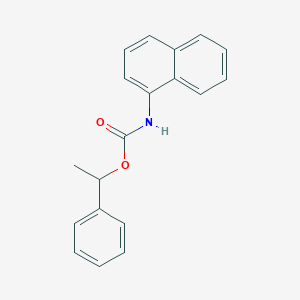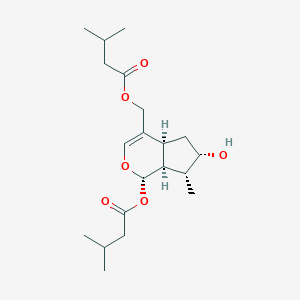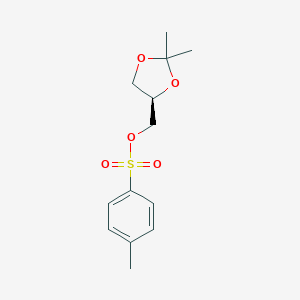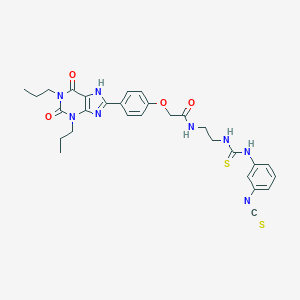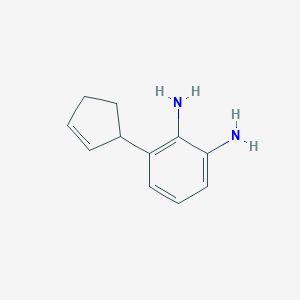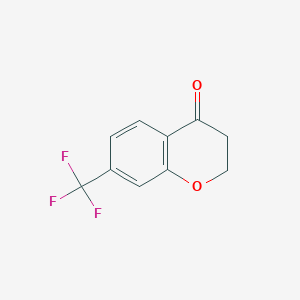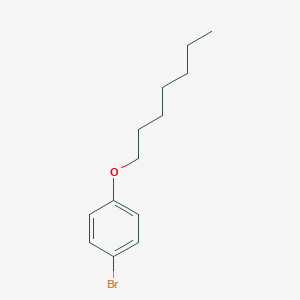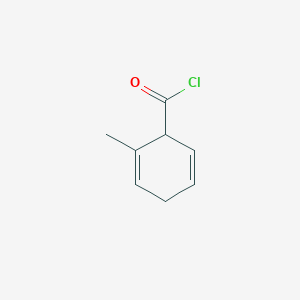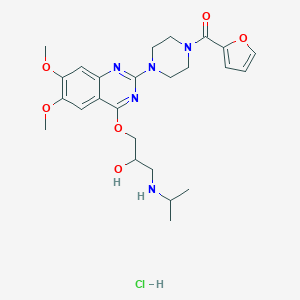![molecular formula C15H20O2 B053847 Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester CAS No. 111404-23-0](/img/structure/B53847.png)
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, also known as adamantyl acrylate, is a monomer used in the production of various polymers and copolymers. Due to its unique properties, it has found applications in various fields such as coatings, adhesives, and drug delivery systems.
Wirkmechanismus
The mechanism of action of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is not well understood. However, it is believed that it can interact with biological membranes due to its hydrophobic nature. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate have not been extensively studied. However, it has been reported to have low toxicity and biocompatibility, making it a suitable candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is its unique properties, which can be tailored for specific applications. It is also readily available and relatively easy to synthesize. However, its high cost and low reactivity can be a limitation for some applications.
Zukünftige Richtungen
There are several future directions for the research and development of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate. One of the areas of interest is the synthesis of copolymers with improved properties such as biodegradability and biocompatibility. Another area of interest is the development of polymeric micelles for drug delivery, which can improve the efficacy and safety of various drugs. Additionally, the use of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate in the synthesis of nanoparticles for various applications such as catalysis and sensing is an area of active research.
Synthesemethoden
The synthesis of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate can be achieved through the reaction of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place through an esterification process, resulting in the formation of the monomer. The purity of the final product can be improved through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Adamantyl acrylate has found applications in various scientific research fields such as polymer chemistry, nanotechnology, and drug delivery systems. It can be used as a monomer in the production of various copolymers, which can be tailored for specific applications such as coatings and adhesives. In the field of nanotechnology, it can be used as a building block for the synthesis of nanoparticles. In drug delivery systems, it can be used as a component of polymeric micelles, which can improve the solubility and bioavailability of poorly soluble drugs.
Eigenschaften
CAS-Nummer |
111404-23-0 |
|---|---|
Produktname |
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2 |
InChI-Schlüssel |
NLYVZDQUVAHIHC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Kanonische SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



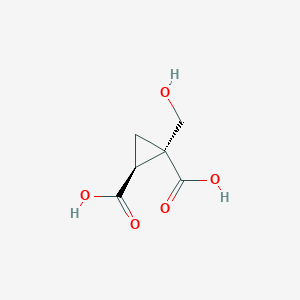
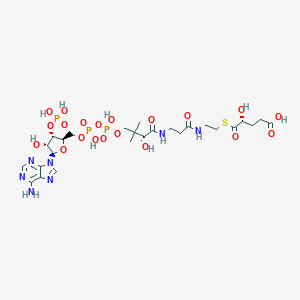
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
